molecular formula C28H44O4 B1256108 Gibberoketosterol B

Gibberoketosterol B

Katalognummer: B1256108
Molekulargewicht: 444.6 g/mol
InChI-Schlüssel: GGUKDEVDQIQJKX-FBLPJEGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

Molekularformel

C28H44O4

Molekulargewicht

444.6 g/mol

IUPAC-Name

(1S,3S,5S,8S,9S,10S,13R,14S,17R)-1,3,5-trihydroxy-10,13-dimethyl-17-[(E,2R)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H44O4/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25(31)28(32)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h7-8,16,18-24,29-30,32H,3,9-15H2,1-2,4-6H3/b8-7+/t18-,19+,20+,21-,22+,23+,24+,26-,27+,28-/m1/s1

InChI-Schlüssel

GGUKDEVDQIQJKX-FBLPJEGZSA-N

Isomerische SMILES

C[C@H](/C=C/C(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@]4([C@@]3([C@H](C[C@@H](C4)O)O)C)O)C

Kanonische SMILES

CC(C)C(=C)C=CC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(C(CC(C4)O)O)C)O)C

Synonyme

gibberoketosterol B

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Features :

  • Presumed to share the 24-methylenecholestane backbone but with distinct oxygenation patterns compared to gibberoketosterol .
    Bioactivity :

Gibberoepoxysterol

Structural Features :

  • Contains an epoxide group, differentiating it from the ketone-rich gibberoketosterol .
    Bioactivity :
  • Selective cytotoxicity: IC50 of 15.9 µg/mL against MDA-MB-231 and 15.5 µg/mL against A-549 cells .

Chabrosterol and Nebrosteroid I

Structural Features :

  • Chabrosterol (from Nephthea chabroli): Sterol with unknown substituents .
  • Nebrosteroid I: Structural details unspecified but distinct from gibberoketosterols .
    Bioactivity :
  • Anti-inflammatory: Chabrosterol reduces iNOS to 12.4% and COX-2 to 45.2% of control values, outperforming gibberoketosterol .

Cytotoxicity Data of Selected Sterols from Soft Corals

Compound Source Coral Cancer Cell Line Activity (ED50/IC50) Reference
Gibberoketosterol Sinularia gibberosa P-388 6.9 µM
Gibberoketosterol Sinularia gibberosa Hepa59T/VGH 10.0 µg/mL
Gibberoketosterol Sinularia gibberosa HepG2 13.0 µg/mL
Gibberoepoxysterol Sinularia gibberosa MDA-MB-231 15.9 µg/mL
Chabrosterol Nephthea chabroli iNOS/COX-2 inhibition 12.4%/45.2%
Numerosol A–D Sinularia numerosa P-388 6.9 µM (shared with gibberoketosterol)

Key Research Findings and Implications

Structural-Activity Relationships: Oxygenation patterns critically influence bioactivity. For example, the ketone at C-6 in gibberoketosterol correlates with cytotoxicity, while epoxidation in gibberoepoxysterol may enhance selectivity for breast and lung cancer cells . Anti-inflammatory effects are more pronounced in sterols like chabrosterol, suggesting substituent position impacts immune modulation .

Research Gaps: Gibberoketosterol B’s structure and bioactivity remain underexplored in the provided evidence.

Ecological and Pharmacological Significance :

  • Sterols from Sinularia spp. exhibit diverse bioactivities, positioning them as promising leads for anticancer and anti-inflammatory drug development .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Gibberoketosterol B in initial studies?

  • Answer : Initial synthesis typically involves stereoselective organic reactions (e.g., Diels-Alder or epoxidation) under controlled conditions. Characterization requires multi-spectral analysis:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H/¹³C NMR with deuterated solvents (e.g., CDCl₃) and compare to reference spectra of structurally similar compounds .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Purity Validation : HPLC or GC-MS with ≥95% purity thresholds, as per IUPAC guidelines for novel compounds .
    • Key Considerations : Document reaction conditions (temperature, catalysts, solvents) in detail to ensure reproducibility .

Q. Which analytical techniques are critical for resolving structural ambiguities in this compound?

  • Answer : Ambiguities in stereochemistry or functional groups require:

  • 2D NMR (COSY, NOESY) : To establish spatial relationships between protons and carbons.
  • X-ray Crystallography : For definitive confirmation of crystal structure (if crystallizable).
  • Comparative Analysis : Cross-reference spectral data with computational models (e.g., DFT calculations) to validate assignments .

Q. How are preliminary bioactivity assays designed to evaluate this compound?

  • Answer : Initial screening often employs:

  • In vitro assays : Cell viability (MTT assay), enzyme inhibition (e.g., kinase activity), or antimicrobial disk diffusion.
  • Dose-Response Curves : Use logarithmic concentrations (e.g., 0.1–100 µM) to establish IC₅₀/EC₅₀ values.
  • Controls : Include positive (known inhibitors) and negative (solvent-only) controls to minimize false positives .

Advanced Research Questions

Q. How can factorial design optimize the synthetic yield of this compound?

  • Answer : Apply a 2³ factorial design to test variables (e.g., temperature, catalyst loading, reaction time). For example:

FactorLow Level (-1)High Level (+1)
Temp25°C60°C
Catalyst0.5 mol%2.0 mol%
Time6 hours24 hours
  • Analysis : Use ANOVA to identify significant interactions. Response surface methodology (RSM) can further refine optimal conditions .

Q. How to address contradictions in bioactivity data across different experimental models?

  • Answer : Contradictions may arise from model-specific variables (e.g., cell line heterogeneity, in vivo metabolism). Mitigation strategies:

  • Meta-Analysis : Pool data from multiple studies to identify trends.
  • Mechanistic Studies : Use knockout models or siRNA to isolate target pathways.
  • Dosage Calibration : Adjust for pharmacokinetic differences (e.g., bioavailability in animal models) .

Q. What methodologies validate the stability of this compound under varying storage conditions?

  • Answer : Conduct accelerated stability studies:

  • Temperature/Humidity Stress : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis.
  • Light Exposure : Use ICH Q1B guidelines for photostability testing.
  • Degradation Product Identification : LC-MS/MS to characterize byproducts and infer degradation pathways .

Q. How to design a study investigating the synergistic effects of this compound with other therapeutics?

  • Answer :

  • Combination Index (CI) : Calculate using the Chou-Talalay method (CI < 1 indicates synergy).
  • Experimental Groups : Include monotherapy, combination, and control arms.
  • Statistical Power : Use G*Power software to determine sample size (α=0.05, β=0.2) .

Data Management & Reproducibility

Q. What protocols ensure data integrity in collaborative studies on this compound?

  • Answer :

  • Version Control : Use GitLab or electronic lab notebooks (ELNs) with timestamped entries.
  • Encryption : Secure raw data (e.g., NMR files) using AES-256 encryption for sharing .
  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gibberoketosterol B
Reactant of Route 2
Gibberoketosterol B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.